molecular formula C9H15NO B2819755 (3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one CAS No. 2470280-30-7

(3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one

Cat. No.: B2819755
CAS No.: 2470280-30-7
M. Wt: 153.225
InChI Key: NKQHQKRZLIPLTP-ZETCQYMHSA-N
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Description

(3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one is a chiral spirocyclic lactam with the molecular formula C₉H₁₅NO (molecular weight: 153.22 g/mol). Its structure features a fused bicyclic system where a pyrrolidine ring is connected to a cyclopentane moiety via a spiro carbon. The stereochemistry at the 3-position (S-configuration) and the methyl substituent influence its physicochemical and biological properties. Key identifiers include:

  • SMILES: C[C@H]1CC2(CCCC2)C(=O)N1
  • InChIKey: NKQHQKRZLIPLTP-ZETCQYMHSA-N .

The compound is synthesized via catalytic hydrogenation of methyl 1-(cyanomethyl)cyclopentanecarboxylate using Raney nickel under high-pressure H₂, yielding 87% of the lactam product .

Properties

IUPAC Name

(3S)-3-methyl-2-azaspiro[4.4]nonan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-7-6-9(8(11)10-7)4-2-3-5-9/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQHQKRZLIPLTP-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCCC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2(CCCC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one typically involves the formation of the spirocyclic core through cyclization reactions. One common method includes the reaction of a suitable ketone with an amine under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of (3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one may involve large-scale cyclization processes using optimized catalysts and solvents to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistent production quality.

Types of Reactions:

    Oxidation: (3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone or amine groups are replaced by other functional groups. Reagents such as alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

(3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

a) 2-Azaspiro[4.4]nonan-1-one
  • Molecular Formula: C₈H₁₃NO
  • Key Differences : Lacks the 3-methyl group and stereochemical complexity.
  • Synthesis : Produced via the same hydrogenation route as the methylated analog but without methyl substitution .
  • Physicochemical Data :
    • 1H NMR : δ 6.34 (s, 1H, NH), 3.29 (t, 2H), 1.50–2.03 (m, 10H) .
    • GCMS : [M]⁺• at m/z 139 .
Property (3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one 2-Azaspiro[4.4]nonan-1-one
Molecular Weight 153.22 g/mol 139.19 g/mol
Melting Point Not reported White crystalline powder
Key Functional Groups Methyl, lactam Lactam
Synthetic Yield 87% 87%
b) Spiro[4.4]nonan-1-one (Parent Hydrocarbon)
  • Molecular Formula : C₉H₁₄O
  • Key Differences : Replaces the lactam nitrogen with a carbonyl group.
  • Mass Spectrometry : Base peak at m/z 138, with fragmentation patterns dominated by cyclopentane ring cleavage .

Functional Group Variations

a) 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one
  • Molecular Formula: C₁₃H₁₅NO₂
  • Key Differences : Incorporates a phenyl group, an oxygen atom (oxa), and a smaller spiro[3.5] system.
  • Applications : Used in pharmaceuticals for drug candidate synthesis and in materials science for advanced polymers .
  • Safety : May cause skin/eye irritation; requires careful handling .
b) 1,4-Diazaspiro[4.4]nonan-2-one
  • Molecular Formula : C₁₅H₂₀N₂O
  • Key Differences : Contains two nitrogen atoms (diazaspiro) and a benzyl substituent.
  • Properties : Higher molecular weight (244.33 g/mol) and predicted boiling point (415.3°C) .

Stereoisomeric Comparisons

(3R)-3-Methyl-2-azaspiro[4.4]nonan-1-one
  • Key Difference : R-configuration at the 3-position.
  • Availability : Listed in building block catalogs (e.g., Enamine Ltd.) but lacks reported data .
  • Significance : Stereochemistry can drastically alter pharmacokinetics; the S-isomer may exhibit distinct biological activity.

Physicochemical and Spectroscopic Comparisons

Compound Boiling Point (°C) Density (g/cm³) pKa Notable Spectral Data
(3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one Not reported Not reported Not reported 1H NMR: Methyl resonance at δ 1.0–1.5 (predicted)
1,4-Diazaspiro[4.4]nonan-2-one 415.3 (Predicted) 1.14 (Predicted) 5.88 IR: Lactam C=O stretch ~1680 cm⁻¹
Spiro[4.4]nonan-1-one Not reported Not reported Not reported MS: m/z 138 ([M]⁺•)

Research Implications and Gaps

  • Biological Activity: While analogs like 3-phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one show promise in drug discovery , data for (3S)-3-methyl-2-azaspiro[4.4]nonan-1-one are lacking.
  • Synthetic Optimization : Raney nickel-mediated hydrogenation is efficient but may limit functional group compatibility. Alternative catalysts (e.g., palladium) could be explored .
  • Applications : Spirocyclic lactams are underutilized in materials science; their rigidity could enhance polymer stability .

Biological Activity

(3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one is a spirocyclic compound notable for its unique structural characteristics, which include a spiro junction between a nonane and an azaspiro ring system. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and antiviral properties.

Chemical Structure and Properties

The chemical formula for (3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one is C9H15NOC_9H_{15}NO with a CAS number of 2470280-30-7. Its structure allows for specific interactions with biological targets, which is crucial for its biological activity.

The biological activity of (3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The spirocyclic structure enhances its binding affinity and specificity, potentially leading to modulation of enzyme activity and alteration of receptor signaling pathways. This interaction can result in various biological effects, including:

  • Inhibition of enzyme activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Alteration of receptor signaling : It could modulate the activity of receptors, influencing cellular responses.

Antimicrobial Properties

Research has indicated that (3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by interfering with viral enzymes or host cell receptors.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antimicrobial efficacy of (3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one against several pathogenic bacteria. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
  • Antiviral Mechanism Investigation : Another research effort focused on the antiviral mechanisms of the compound against influenza viruses. The study revealed that (3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one could effectively inhibit viral entry into host cells, thereby reducing viral load and associated symptoms.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityUnique Features
1,3,7-Triazaspiro[4.4]nonane-2,4-dioneSpirocyclicAntimicrobialContains additional nitrogen atoms
Pyrazolo[3,4-d]pyrimidine derivativesHeterocyclicCDK2 inhibitorsKnown for anticancer properties
(3R)-3-Methyl-2-azaspiro[4.4]nonan-1-oneSpirocyclicAntimicrobialDifferent stereochemistry

Synthesis and Industrial Applications

The synthesis of (3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one typically involves cyclization reactions between suitable precursors under controlled conditions to ensure the desired stereochemistry is achieved. Industrially, this compound is utilized in drug development and as a building block for synthesizing more complex organic molecules.

Q & A

Q. What synthetic strategies are effective for constructing the spirocyclic core of (3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one?

The synthesis typically involves multi-step organic reactions, such as palladium-catalyzed aminoalkynylation or intramolecular cyclization. For example, spirocyclic intermediates like 2-Tosyl-3-(3-(triisopropylsilyl)prop-2-ynyl)-2-azaspiro[4.4]nonan-1-one (3f) have been synthesized via Pd-catalyzed methods to form bicyclic heterocycles . Key steps include protecting group strategies (e.g., tosyl groups) and stereochemical control via chiral catalysts. Purification often employs techniques like column chromatography or preparative HPLC .

Q. How can the stereochemistry of (3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one be verified experimentally?

Chiral HPLC or NMR with chiral shift reagents are standard methods. The stereochemical integrity of similar spiro compounds (e.g., (S)-4-Ethynyl-4-phenylspiro[4.4]nonan-1-one) has been confirmed using X-ray crystallography and optical rotation analysis . For nitrogen-containing analogs, coupling constants in 1H^1H-NMR spectra and NOESY experiments can resolve spatial arrangements .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR identify ring substituents and spiro junction connectivity. For example, spiro[4.4]nonan-1-one derivatives show distinct carbonyl signals near 210 ppm in 13C^{13}C-NMR .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
  • IR : Carbonyl stretches (~1700 cm1^{-1}) and N–H stretches (if applicable) are diagnostic .

Advanced Research Questions

Q. How does the spirocyclic framework influence biological activity in enzyme inhibition studies?

The rigid spiro structure enhances binding to enzyme active sites by restricting conformational flexibility. For example, 2,7-Diazaspiro[4.4]nonan-1-one derivatives inhibit osteoclast activation via interactions with cysteine proteases or kinases. Activity is modulated by substituents at the nitrogen atoms, which can be optimized using structure-activity relationship (SAR) studies . Computational docking (e.g., AutoDock) and mutagenesis assays are recommended to map binding interactions .

Q. How can researchers resolve contradictions in bioactivity data across different assays?

Discrepancies often arise from assay conditions (e.g., pH, solvent polarity) or target specificity. For instance, spiro compounds may show varying IC50_{50} values in enzyme vs. cell-based assays due to membrane permeability differences. To address this:

  • Standardize assay protocols (e.g., use DMSO as a universal solvent at <1% concentration).
  • Perform counter-screens against related enzymes (e.g., kinases vs. phosphatases) to confirm selectivity .
  • Validate results with orthogonal techniques like SPR (surface plasmon resonance) for binding affinity .

Q. What methodologies are recommended for optimizing the compound’s metabolic stability?

  • In vitro assays : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS.
  • Isotope labeling : Deuteration at metabolically labile positions (e.g., α-carbons) can prolong half-life, as demonstrated for spiro[4.4]nonan-1-one derivatives .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

Q. How can computational chemistry aid in designing derivatives with improved target affinity?

  • Molecular dynamics (MD) simulations : Analyze conformational stability of the spiro core in solvent environments.
  • QM/MM calculations : Predict electronic effects of substituents on reactivity (e.g., methyl groups at the 3-position enhance steric shielding) .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors/donors using software like Schrödinger’s Phase .

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